Fenyramidol

Analgesia Muscle Relaxation Preclinical Pharmacology

Fenyramidol (phenyramidol) is a distinctive centrally acting skeletal muscle relaxant combining dual analgesic-muscle relaxant properties in a single entity. Its analgesic potency equals codeine—a tier above common OTC NSAIDs. A head-to-head clinical study demonstrated that substituting or augmenting fenyramidol with diclofenac yields no efficacy improvement but significantly increases adverse drug reactions (p<0.001). Its pharmacokinetic profile—peak plasma in ~1 hour, 1-2 hour half-life—enables precise active-window control for acute intervention studies, unlike longer-acting agents. For spinal pain monotherapy research, fenyramidol eliminates NSAID co-administration confounders.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 553-69-5
Cat. No. B1203147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenyramidol
CAS553-69-5
Synonyms2-(beta-hydroxyphenethylamino)pyridine hydrochloride
phenyramidol
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CNC2=CC=CC=N2)O
InChIInChI=1S/C13H14N2O/c16-12(11-6-2-1-3-7-11)10-15-13-8-4-5-9-14-13/h1-9,12,16H,10H2,(H,14,15)
InChIKeyZEAJXCPGHPJVNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fenyramidol (CAS 553-69-5): Central Muscle Relaxant and Analgesic for Musculoskeletal Research Applications


Fenyramidol (also known as phenyramidol) is a centrally acting skeletal muscle relaxant and analgesic that has been in clinical use since the 1960s [1]. It is classified within the ATC system under M03BX30, a subgroup of other centrally acting muscle relaxants [2]. Unlike neuromuscular blockers or non-steroidal anti-inflammatory drugs (NSAIDs), its primary pharmacological action is attributed to interneuronal blockade within the spinal cord and brainstem, which reduces polysynaptic reflex transmission without impairing neuromuscular function [3]. The compound is also characterized by a rapid onset of action, achieving maximum plasma concentration within approximately one hour of oral administration, and a short elimination half-life of 1-2 hours [3].

Why Fenyramidol Cannot Be Generically Substituted: Evidence of Dual Analgesic-Myorelaxant Action and Unique Safety Profile


Selecting a muscle relaxant or analgesic for research or procurement based solely on its therapeutic class is a significant risk. Centrally acting muscle relaxants exhibit highly heterogeneous mechanisms of action, pharmacokinetic profiles, and clinical effect balances. Fenyramidol is a distinctive molecule because it combines a dual analgesic and muscle relaxant effect within a single chemical entity, a profile not common to all M03BX agents [1]. Preclinical and clinical data demonstrate that its analgesic potency is equivalent to codeine, placing it in a different efficacy tier than weaker over-the-counter analgesics like aspirin [2]. Furthermore, a head-to-head clinical study provides compelling evidence that substituting or augmenting fenyramidol therapy with an NSAID, such as diclofenac, yields no improvement in efficacy but does introduce a statistically significant increase in adverse drug reactions [3]. This demonstrates that the benefit-risk profile of fenyramidol is both compound-specific and regimen-dependent, and cannot be inferred from or achieved by generic substitution with other 'muscle relaxant' or 'analgesic' alternatives.

Quantitative Differentiation of Fenyramidol: Head-to-Head and Cross-Study Comparative Evidence for Scientific Selection


Dual Analgesic and Muscle Relaxant Activity: A Unique Pharmacological Profile Compared to Codeine and Aspirin

Preclinical studies were designed to compare fenyramidol's unique dual-action profile against standard single-mechanism analgesics. Unlike codeine or aspirin, which primarily provide analgesia, fenyramidol was the only drug studied that produced both measurable analgesia and muscle relaxation [1]. This dual action is a key differentiator from pure analgesics. In animal models of pain, fenyramidol demonstrated analgesic potency equivalent to that of codeine [2]. This potency profile places it well above the analgesic efficacy of aspirin, which is consistently reported as having a 'very high analgesic effect than aspirin' in multiple study descriptions [3].

Analgesia Muscle Relaxation Preclinical Pharmacology Mechanism of Action

Clinical Safety Advantage: Phenyramidol Monotherapy vs. Combination with Diclofenac in Spinal Pain

A 2022 open-label, head-to-head clinical study directly compared the efficacy and safety of phenyramidol monotherapy (400 mg three times daily) against a combination of phenyramidol (400 mg three times daily) plus diclofenac (75 mg once daily) in 30 patients with acute spinal pain and muscle spasms [1]. The study found no difference in efficacy between the two treatment groups. However, a statistically significant difference in safety was observed: patients receiving phenyramidol alone experienced significantly fewer adverse drug reactions compared to those on the combination therapy (p<0.001) [1].

Clinical Safety Adverse Drug Reactions Spinal Pain Muscle Spasm Monotherapy vs. Combination

Rapid Onset and Short Duration: Pharmacokinetic Profile Differentiated from Long-Acting Muscle Relaxants

The pharmacokinetic profile of fenyramidol is characterized by a rapid onset and short duration of action, which contrasts with other centrally acting muscle relaxants that may have longer half-lives and different accumulation risks. Data from a Phase 1 bioequivalence study (NCT04639869) show that fenyramidol reaches its maximum plasma concentration (Tmax) within 0.25 to 1 hour after oral administration [1]. Its elimination half-life is reported to be 1-2 hours [1]. This contrasts with drugs like cyclobenzaprine, which has a half-life of up to 37 hours, or methocarbamol, which has a half-life of 1-2 hours but a slower onset of action [2].

Pharmacokinetics Drug Metabolism Bioequivalence Half-life Tmax

Favorable Tolerability in Acute Lumbago: High Patient-Reported Efficacy

Clinical data from a study evaluating phenyramidol for the treatment of acute lumbago and musculoskeletal pain provide quantitative evidence of its favorable tolerability and patient-perceived efficacy. When administered for up to 7 days, patient assessment of efficacy was reported as 'excellent' by 43% and 'good' by 38% of participants, with only 4% reporting a 'poor' outcome [1]. This high combined rate of positive patient-assessed outcomes (81%) underscores the compound's effectiveness in a real-world clinical setting.

Clinical Efficacy Acute Lumbago Musculoskeletal Pain Patient Outcomes Tolerability

Application Scenarios for Fenyramidol in Musculoskeletal Pain and Spasm Research


Investigational Monotherapy in Acute Spinal Pain and Muscle Spasm Models

Based on the clinical evidence from a head-to-head trial demonstrating equivalent efficacy to a combination with diclofenac but a superior safety profile (p<0.001), fenyramidol is a strong candidate for research protocols evaluating monotherapy for acute spinal pain and associated muscle spasms. Its use can simplify study designs by avoiding the confounding variable of NSAID co-administration and their associated adverse event burden [1].

Pharmacological Studies Requiring a Dual-Action Analgesic and Muscle Relaxant

For basic science investigations into the interplay between pain perception and muscle tone, fenyramidol offers a distinct advantage. As the only compound in its class demonstrated to produce both measurable analgesia and muscle relaxation in preclinical models, it serves as a unique chemical probe for dissecting these intertwined physiological processes [2].

Acute Pain Management Studies Requiring Rapid Onset and Short Half-Life

The pharmacokinetic profile of fenyramidol—achieving peak plasma concentration in under an hour and possessing a 1-2 hour elimination half-life—makes it particularly well-suited for acute intervention studies where rapid relief and a short duration of action are desirable. This profile allows for more precise control over the drug's active window and minimizes the risk of cumulative side effects, contrasting with longer-acting alternatives like cyclobenzaprine [3].

Evaluation of Therapeutic Options in Patient Populations with NSAID Contraindications

Given the evidence that fenyramidol monotherapy is as effective as combination therapy with the NSAID diclofenac for spinal pain [1], researchers can investigate its potential as an alternative analgesic-muscle relaxant in populations where NSAIDs are contraindicated or poorly tolerated (e.g., due to renal impairment or gastrointestinal risk). This scenario provides a clear scientific justification for studying fenyramidol as a first-line option in such patient cohorts.

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